Distearyl phosphite
Description
Structure
2D Structure
Properties
IUPAC Name |
dioctadecoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAFOJPRGDZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885077 | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19047-85-9 | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019047859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41925 | |
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| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.880 | |
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Synthesis and Derivatization Methodologies for Distearyl Phosphite
Established Synthetic Pathways for Phosphite (B83602) Esters
The formation of phosphite esters, including distearyl phosphite, relies on fundamental reactions in organophosphorus chemistry. The most common methods include the direct esterification of phosphorous acid, reaction of phosphorus trichloride (B1173362) with alcohols, and transesterification processes.
Esterification Reactions of Phosphorous Acid with Alcohols
The direct esterification of phosphorous acid (H₃PO₃) with alcohols is a primary method for producing phosphite esters. elchemy.com In the case of this compound, this would involve the reaction of phosphorous acid with stearyl alcohol. This reaction is a dehydration process where water is eliminated as a byproduct. To drive the reaction towards the formation of the ester, the removal of water is crucial, often accomplished through azeotropic distillation.
The reaction of long-chain fatty alcohols with phosphorus pentoxide, a dehydrated form of phosphoric acid, is also a known method for producing phosphoric acid partial esters. google.com While this yields phosphate (B84403) esters, similar principles apply to the synthesis of phosphites from phosphorous acid, where control of stoichiometry and reaction conditions is key to obtaining the desired degree of esterification. For long-chain alcohols like stearyl alcohol, the esterification is often carried out using strong acid catalysts. csic.es
Table 1: Reactants and Products in Direct Esterification
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Phosphorous Acid | Stearyl Alcohol | This compound | Water |
Note: This table represents the theoretical reactants and products in the direct esterification process.
Reaction of Phosphorus Trichloride with Alcohols
A widely used method for synthesizing phosphite esters involves the reaction of phosphorus trichloride (PCl₃) with alcohols. wikipedia.orgwikipedia.org For the synthesis of a trialkyl phosphite, three equivalents of alcohol react with one equivalent of PCl₃. wikipedia.org The reaction produces hydrogen chloride (HCl) as a byproduct. wikipedia.org
The general reaction is: PCl₃ + 3 ROH → P(OR)₃ + 3 HCl
When reacting PCl₃ with alkyl alcohols, the HCl generated can react with the phosphite ester, leading to dealkylation and the formation of a dialkyl phosphite. wikipedia.org To prevent this and to drive the reaction to completion for the desired triester, a base is typically added to neutralize the HCl. wikipedia.orgsciencemadness.org Tertiary amines, such as triethylamine, are commonly used for this purpose. wikipedia.orgwikipedia.org
The reaction in the presence of a base is as follows: PCl₃ + 3 R-OH + 3 R'₃N → P(OR)₃ + 3 R'₃NH⁺Cl⁻ wikipedia.org
For the synthesis of this compound, which is a diester, the stoichiometry would be adjusted accordingly, or a controlled reaction with subsequent hydrolysis would be employed.
Transesterification Processes for Phosphite Formation
Transesterification is a versatile and common method for producing different phosphite esters. wikipedia.org This process involves the reaction of a phosphite ester with an alcohol that has a higher boiling point than the alcohol in the starting ester. The lower-boiling alcohol is distilled off, which shifts the equilibrium towards the formation of the new phosphite ester. wikipedia.org
A specific example is the synthesis of this compound from diphenyl phosphite and stearyl alcohol. In this process, stoichiometric quantities of diphenyl phosphite and stearyl alcohol are heated. The phenol (B47542) produced as a byproduct is removed by distillation under reduced pressure, driving the reaction to completion and yielding this compound. google.com A patent describes this reaction being heated to 106°C for 20 minutes, followed by distillation to remove the phenol, resulting in a 98% yield of this compound. google.com
Table 2: Example of Transesterification for this compound Synthesis
| Starting Phosphite | Alcohol Reactant | Product | Byproduct | Temperature | Pressure | Yield | Reference |
| Diphenyl Phosphite | Stearyl Alcohol | This compound | Phenol | 106°C then up to 150°C | 2 mm Hg | 98% | google.com |
This process can be catalyzed by basic catalysts to accelerate the reaction rate. google.com
Specific Routes for Distearyl Pentaerythritol (B129877) Diphosphite Synthesis
Distearyl pentaerythritol diphosphite is a more complex phosphite ester that also utilizes stearyl alcohol in its synthesis. Although a different molecule from this compound, its synthesis illustrates similar reaction principles. Common methods include the triphenyl phosphite method, the triethyl phosphite transesterification method, and the phosphorus trichloride direct method. chembk.com
Triphenyl Phosphite Method: This two-step process involves reacting pentaerythritol with triphenyl phosphite, followed by transesterification with stearyl alcohol. chembk.com A drawback is the potential for residual phenol in the final product. chembk.com
Triethyl Phosphite Transesterification Method: In this "phenol-free" method, triethyl phosphite is reacted with pentaerythritol and stearyl alcohol. chembk.comgoogle.com This avoids phenol contamination but triethyl phosphite is less stable than triphenyl phosphite. chembk.com
Phosphorus Trichloride Direct Method: PCl₃, pentaerythritol, and stearyl alcohol are reacted directly, often in the presence of an organic amine to act as an acid scavenger for the HCl produced. chembk.com This method can produce a high-yield, phenol-free product under mild conditions. chembk.com
Catalytic Approaches in this compound Synthesis
Catalysts are frequently employed in phosphite ester synthesis to enhance reaction rates and improve yields. Both acidic and basic catalysts can be utilized depending on the specific synthetic pathway.
Utilization of Acidic and Basic Catalysts
Basic Catalysts: Basic catalysts are particularly effective in transesterification reactions. google.commdpi.com They function by deprotonating the alcohol, increasing its nucleophilicity. mdpi.com Examples of basic catalysts used in phosphite transesterification include metal alcoholates (e.g., sodium methylate), phenolates (e.g., sodium phenate), and metal hydrides. google.comgoogle.com Sodium phenate has been used as a catalyst in the reaction of triphenyl phosphite with an alcohol to produce an organic phosphite and phenol. google.com The use of a basic catalyst with a pH of at least 7.5 is preferred in some transesterification processes. google.com In biodiesel production, which is a transesterification reaction, strong basic catalysts like CaO are used to generate methoxide (B1231860) ions from methanol. scielo.br
Acidic Catalysts: Acidic catalysts are commonly used in esterification reactions, including those involving long-chain carboxylic acids and alcohols. csic.es Strong soluble acids like phosphoric acid and methanesulfonic acid are often used industrially. csic.es In the context of phosphite ester synthesis, acid catalysts can protonate the phosphorus-containing reactant, making it more susceptible to nucleophilic attack by the alcohol. For the direct esterification of phosphorous acid, an acid catalyst would facilitate the reaction. elchemy.com The Atherton-Todd reaction, which can be used to synthesize phosphoramidates from dialkyl phosphites, sometimes employs a tertiary amine as a base, but the mechanism involves the formation of a dialkyl chlorophosphate intermediate. beilstein-journals.org
Table 3: Catalysts in Phosphite Ester Synthesis
| Synthesis Method | Catalyst Type | Example Catalyst(s) | Function |
| Transesterification | Basic | Sodium phenate, Sodium methylate, CaO | Activates alcohol by deprotonation |
| Direct Esterification | Acidic | Phosphoric acid, Sulfuric acid | Protonates phosphorus reactant |
| PCl₃ Reaction with Alcohol | Basic (Acid Scavenger) | Triethylamine, Pyridine (B92270) | Neutralizes HCl byproduct |
Environmentally Benign Catalytic Systems
The synthesis of dialkyl phosphites, including this compound, traditionally involves transesterification reactions that can be catalyzed by various systems. In a move towards greener chemistry, research has focused on the development of environmentally benign catalysts that minimize waste and avoid the use of toxic reagents. Among these, zinc-based catalysts have shown considerable promise.
Recent studies have highlighted the efficacy of zinc(II) catalysts in promoting the phosphonylation of alcohols to produce phosphite diesters. rsc.orgepo.org These catalytic systems are advantageous as they are relatively non-toxic and can facilitate reactions under mild conditions. For instance, zinc acetate (B1210297) has been successfully employed to catalyze the direct reaction of phosphorus precursors with alcohols like stearyl alcohol. This approach often leads to high yields and selectivity, reducing the need for extensive purification steps. The use of such catalysts aligns with the principles of sustainable chemistry by lowering energy consumption and reducing waste generation.
Another approach involves the use of solid catalysts, which offer the benefits of easy separation from the reaction mixture, reusability, and enhanced stability. mdpi.com While specific data for this compound is limited, studies on similar transesterification reactions suggest that catalysts like titanium-based solids can be effective, leveraging their Lewis acid sites to promote the reaction. mdpi.com Optimization of these solid catalysts often involves modifying their surface area, porosity, and the number of active sites to enhance catalytic efficiency. mdpi.com
Table 1: Comparison of Environmentally Benign Catalytic Systems for Phosphite Ester Synthesis
| Catalyst Type | Example | Advantages | Reported Yields (General Phosphite Synthesis) |
|---|---|---|---|
| Zinc(II) Complexes | Zinc Acetate (Zn(OAc)₂) | Environmentally benign, high selectivity, mild reaction conditions. rsc.org | 92% |
| Solid Acid Catalysts | Titanium Dioxide (TiO₂) | Recyclable, high thermal stability, easy separation. mdpi.com | High conversion rates reported. mdpi.com |
| Basic Catalysts | Sodium Hydroxide (B78521) (NaOH) | Cost-effective, efficient for transesterification. | 85-90% |
Note: Yields are for related phosphite syntheses and may vary for this compound.
Catalyst Optimization for Enhanced Reaction Kinetics and Selectivity
Optimizing catalyst performance is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of by-products. Key parameters for optimization include catalyst concentration, reaction temperature, and the molar ratio of reactants.
For base-catalyzed transesterification, such as with sodium hydroxide (NaOH), the catalyst loading is a critical factor. Studies on related compounds suggest that a catalyst concentration of 2–4 wt% relative to the limiting reactant can optimize the reaction kinetics without inducing significant side reactions.
In the context of zinc-catalyzed systems, the choice of the zinc salt and its coordination environment can significantly impact activity and selectivity. For instance, sterically hindered zinc complexes have demonstrated superior activity for the phosphonylation of sterically demanding alcohols. The reaction can proceed smoothly at room temperature with low catalyst loading (e.g., 2.5 mol%) and a slight excess of the phosphite reagent.
Table 2: Key Parameters for Catalyst Optimization in Transesterification
| Parameter | General Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst Concentration | 0.5 - 5 wt% | Affects reaction rate; excess can lead to side reactions. mdpi.com |
| Reaction Temperature | 50 - 150°C | Influences reaction kinetics and equilibrium. unusida.ac.id |
| Reactant Molar Ratio | 1:2 to 1:2.4 (Phosphorus precursor:Alcohol) | Drives reaction to completion; affects yield. |
| Mixing Speed | 200 - 800 rpm | Ensures homogeneity and improves mass transfer. unusida.ac.id |
Note: Ranges are based on general transesterification processes and may require specific optimization for this compound.
Advanced Derivatization Strategies and Structural Modifications
The analysis of dialkyl phosphites like this compound can be challenging due to their potential for low volatility and the presence of an acidic proton, which makes them unsuitable for direct analysis by gas chromatography (GC). digitaloceanspaces.com To overcome these limitations, advanced derivatization strategies are employed to convert the analyte into a more volatile and thermally stable form.
A common approach is silylation, where the acidic proton on the phosphite is replaced by a trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of pyridine and chlorotrimethylsilane (B32843) (TMCS) are effective for this purpose. digitaloceanspaces.com This derivatization renders the molecule amenable to GC analysis.
Another strategy involves benzylation of the phosphite. d-nb.info Refluxing the dried sample with 3-benzyl-1-p-tolyltriazene in acetone (B3395972) can form benzyl (B1604629) esters, which can be quantitatively extracted and analyzed by GC. d-nb.info For liquid chromatography (LC) analysis, derivatization can be used to introduce a chromophore or a fluorophore to enhance detection by UV or fluorescence detectors, respectively. d-nb.info For instance, volatile trialkylphosphites can be converted into non-volatile, UV-absorbing derivatives, allowing for their detection and identification using HPLC. u-tokyo.ac.jp
Purification and Characterization Techniques for Synthetic Products
Vacuum Distillation and Filtration Protocols
Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and catalyst residues. Purification is essential to achieve the desired product quality.
Vacuum distillation is a primary technique used to separate this compound from lower-boiling point impurities, such as residual alcohols or solvents used in the reaction. rochester.edu6-napse.com Given the high molecular weight and consequently high boiling point of this compound, distillation at atmospheric pressure would require excessively high temperatures that could lead to decomposition. rochester.edu By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient separation. For high-molecular-weight phosphite esters, the distillation is typically carried out at pressures ranging from a few mmHg down to high vacuum (e.g., 0.1 mmHg), with the bath temperature set 20-30°C higher than the boiling point of the material being distilled. rochester.edu
Filtration is employed to remove solid impurities, such as catalyst residues or precipitated by-products. This is often a straightforward step where the reaction mixture is passed through a suitable filter medium. In some cases, the crude product is first dissolved in a solvent to facilitate the removal of insoluble materials.
Recrystallization can be used as a final polishing step to achieve high purity. For instance, washing the product with a solvent in which it has low solubility at room temperature, such as methanol, can effectively remove remaining impurities, leading to a purity of over 99%.
Table 3: General Protocol for Vacuum Distillation of High-Molecular-Weight Esters
| Step | Parameter | Purpose |
|---|---|---|
| 1. Initial Setup | Check glassware for cracks; use thick-walled tubing. | Safety under vacuum. |
| 2. Pressure Reduction | Gradually reduce pressure using a vacuum pump. | Avoid bumping of volatile impurities. |
| 3. Heating | Heat the distillation flask in an oil bath. | To reach the boiling point of the compound at reduced pressure. |
| 4. Fraction Collection | Collect fractions at a stable head temperature. | Separate impurities from the main product. |
| 5. Cooling | Cool the system before venting to atmospheric pressure. | Prevent thermal shock to glassware. |
Chromatographic Separation for Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of the final this compound product. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose. cdnsciencepub.com
Gas Chromatography (GC): For GC analysis, this compound typically requires derivatization as mentioned in section 2.3 to increase its volatility and thermal stability. digitaloceanspaces.com Following derivatization, the sample is injected into the GC. A flame ionization detector (FID) is commonly used for the analysis of organic compounds. d-nb.info6-napse.comresearchgate.netresearchgate.net The choice of the chromatographic column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the separation of long-chain alkyl compounds. d-nb.info The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for purity assessment, particularly for non-volatile or thermally labile compounds, and may not require derivatization. A reversed-phase HPLC method is commonly employed for the analysis of organophosphorus compounds. sielc.comnih.govgoogle.com A C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov For compounds lacking a strong UV chromophore, an indirect UV detection method can be used, where a UV-absorbing species is added to the mobile phase. nih.gov Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
Table 4: Representative Chromatographic Conditions for Purity Assessment
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC (after derivatization) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | FID |
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV or ELSD |
Note: These are representative conditions and require optimization for the specific analysis of this compound.
Reaction Mechanisms and Chemical Behavior of Distearyl Phosphite
Fundamental Reaction Pathways of Phosphite (B83602) Esters
The reactivity of distearyl phosphite is largely dictated by the phosphorus (III) center, which is susceptible to both oxidation and hydrolysis. These reactions are central to its role as a stabilizer in complex chemical systems.
A primary function of phosphite esters like this compound is their ability to act as antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. In this process, the phosphite ester is oxidized to the corresponding phosphate (B84403) ester. This transformation is a highly favorable exothermic process. nih.gov The general mechanism involves the phosphite (P(III)) compound reacting with a hydroperoxide (ROOH) to yield a phosphate (P(V)) and an alcohol (ROH), effectively preventing the hydroperoxide from decomposing into chain-propagating radicals.
The oxidation of phosphite triesters to their corresponding phosphate triesters is a well-established reaction. wipo.int This process is integral to their function as secondary antioxidants, where they scavenge hydroperoxides that are formed during the oxidative degradation of polymeric materials. researchgate.net The reaction prevents the propagation of oxidative chain reactions by converting hydroperoxides into non-radical products. While phosphite esters are effective in this role, they are generally more susceptible to oxidation than their phosphate ester counterparts, which can limit their application in highly oxygenated environments.
Table 1: Comparison of Oxidation Susceptibility
| Compound Type | Oxidation State of Phosphorus | General Reactivity towards Oxidation |
|---|---|---|
| Phosphite Ester | P(III) | More prone to oxidation |
The hydrolysis of phosphite esters is a significant factor in their industrial application, as the presence of water is often unavoidable. mdpi.com The reaction results in the formation of pentavalent phosphorus species that lack a free electron pair for coordination to metal centers, which can be problematic in catalytic applications. mdpi.com
The hydrolysis of phosphite esters is widely recognized as an autocatalytic process. researchgate.netresearchgate.netnih.gov This means that the acidic products generated during the initial hydrolysis steps act as catalysts, accelerating further hydrolysis of the remaining phosphite. mdpi.comresearchgate.net The mechanism typically involves the protonation of the phosphorus atom, which is then followed by a nucleophilic attack by water. researchgate.net This process generates alcohol or phenol (B47542) and phosphonates. researchgate.net
This autocatalytic behavior is a critical consideration in the use of phosphites as stabilizers. researchgate.netnih.gov The reaction can be inhibited by the addition of acid scavengers, which are compounds that react with and neutralize the acidic species formed, thereby enhancing the hydrolytic stability of the phosphite. researchgate.netresearchgate.net
The acidic intermediates produced during phosphite hydrolysis can have a significant impact on subsequent chemical reactions within a system. mdpi.com For instance, in polymer systems like polylactide (PLA), the acidic degradation products from phosphite hydrolysis can catalyze the transesterification of the polymer backbone esters. nih.gov They can also catalyze the hydrolysis of the ester linkages in the PLA backbone when water is present. nih.gov This leads to a reduction in the molecular weight of the polymer. nih.gov
The generation of these acidic species can therefore be a double-edged sword. While the primary function of the phosphite is to stabilize the polymer, its hydrolysis byproducts can, under certain conditions, promote degradative pathways. nih.gov The interplay between the stabilizing action of the phosphite and the catalytic activity of its hydrolysis products is a key aspect of its performance in complex systems.
Hydrolysis Reactions and Generation of Acidic Products
Autocatalytic Hydrolysis Mechanisms of Phosphites
Stereochemical Considerations in this compound Reactions
The phosphorus atom in this compound can be a stereocenter, leading to the possibility of stereoisomers. Reactions involving this chiral center can proceed with specific stereochemical outcomes, such as retention or inversion of configuration. mdpi.com The stereochemistry of electrophilic substitution reactions at a chiral phosphorus center often proceeds with retention of the absolute configuration. mdpi.com In contrast, bimolecular nucleophilic substitution (SN2) reactions at the phosphorus center typically occur with an inversion of configuration. mdpi.com
Several named reactions in organophosphorus chemistry, such as the Atherton-Todd and Michaelis-Becker reactions, have well-defined stereochemical pathways. mdpi.comnih.gov For example, the Atherton-Todd reaction, which can convert dialkyl phosphites into phosphoramidates, often proceeds with a full stereoinversion at the phosphorus atom. mdpi.comnih.gov Similarly, the Michaelis-Becker reaction is known to be completely stereospecific. mdpi.com
While specific stereochemical studies on this compound itself are not extensively detailed in the provided search results, the general principles of phosphorus stereochemistry from related compounds provide a framework for understanding its potential reactivity. The steric bulk of the two stearyl groups would likely play a significant role in the stereochemical course of its reactions. fiveable.meorganic-chemistry.org
Table 2: Stereochemical Outcomes of Key Organophosphorus Reactions
| Reaction | Reactants | Product | General Stereochemical Outcome at Phosphorus |
|---|---|---|---|
| Electrophilic Substitution | Chiral P(III) compound + Electrophile | P(V) compound | Retention of configuration mdpi.com |
| SN2 Substitution | Chiral P(V) compound + Nucleophile | P(V) compound | Inversion of configuration mdpi.com |
| Atherton-Todd Reaction | Dialkyl phosphite + Amine/Alcohol | Phosphoramidate/Phosphate | Inversion of configuration mdpi.comnih.gov |
Mechanistic Studies of this compound Interactions in Complex Chemical Systems
In complex systems such as polymers, this compound functions as a secondary stabilizer, often in synergy with primary antioxidants like hindered phenols. vut.cz Its primary role is to decompose hydroperoxides formed during the oxidative degradation of the polymer. Investigations into its performance in polypropylene (B1209903), when blended with a hindered phenol synergist, have been conducted to understand its stabilizing efficiency under processing conditions. vut.cz
Furthermore, in the context of biodegradable polyesters like PLA, additives such as distearyl pentaerythritol (B129877) diphosphite (a related compound) have been shown to accelerate hydrolysis, which can be beneficial for controlling the degradation rate of the polymer. nih.govresearchgate.net The mechanism involves the phosphite promoting the formation of acidic species that catalyze the breakdown of the polyester (B1180765) chains. nih.gov
The interaction of phosphites with other components in a formulation is also crucial. For instance, the hydrolytic stability of some phosphites can be improved when blended with other additives like primary antioxidants and acid scavengers. mmu.ac.uk This highlights the importance of considering the entire additive package when evaluating the mechanistic behavior of this compound in a given application.
Phospho Group Transfer Mechanisms
Phospho group transfer is a fundamental reaction in organophosphorus chemistry. For phosphate esters, these reactions can proceed through several mechanistic pathways, which provide a framework for understanding the reactivity of related phosphite esters. frontiersin.org The primary mechanisms are categorized as associative, dissociative, and concerted. frontiersin.org
Associative Mechanism [AN + DN]: This is a stepwise pathway involving the formation of a pentacoordinate intermediate. frontiersin.org The reaction begins with the nucleophilic attack on the phosphorus center, followed by the departure of the leaving group.
Dissociative Mechanism [DN + AN]: This stepwise mechanism involves the initial, rate-limiting cleavage of the bond between phosphorus and the leaving group, forming a highly reactive metaphosphate-like intermediate. This intermediate then rapidly reacts with a nucleophile. frontiersin.org
Concerted Mechanism [ANDN]: This is a single-step process, analogous to an SN2 reaction, where the bond to the nucleophile is formed simultaneously with the cleavage of the bond to the leaving group. frontiersin.org
For dialkyl phosphites like this compound, the transfer of the phosphoryl group is influenced by the nature of the substituents. The two long, bulky stearyl groups ((C₁₈H₃₇O)₂) create significant steric hindrance around the phosphorus center. This steric bulk generally makes an associative pathway, which requires the formation of a more crowded pentacoordinate intermediate, less favorable. While enzymatic phosphoryl transfers often shift towards associative pathways, non-enzymatic reactions of sterically hindered phosphites are less likely to do so. frontiersin.orgmsu.ru
The reactivity of the P-H bond in dialkyl phosphites is also central to their chemistry. These compounds exist in equilibrium between a tetracoordinate phosphonate (B1237965) form and a trivalent phosphite form, with the equilibrium heavily favoring the phosphonate structure. taylorandfrancis.com Reactions often proceed through the minor trivalent tautomer.
Table 1: Overview of Phospho Group Transfer Mechanisms
| Mechanism Type | Pathway | Description | Relevance to this compound |
|---|---|---|---|
| Associative | Stepwise (AN + DN) | Involves a stable pentacoordinate intermediate. frontiersin.org | Less likely due to steric hindrance from the two stearyl chains. |
| Dissociative | Stepwise (DN + AN) | Proceeds through a metaphosphate-like intermediate after the leaving group departs. frontiersin.orgresearchgate.net | A possible pathway, particularly with a very good leaving group. |
| Concerted | Single Step (ANDN) | Simultaneous bond formation and breaking. frontiersin.org | A likely pathway for reactions at the phosphorus center. |
Radical Exchange Mechanisms in Phosphite Oxidation
This compound's primary role as an antioxidant is fulfilled through its ability to decompose hydroperoxides, which are reactive species formed during the oxidative degradation of materials like polymers. This process interrupts the degradation cycle by converting hydroperoxides into non-radical, stable products. The mechanism is a form of radical exchange where the phosphite is oxidized to a phosphate.
The key reaction involves the interaction between the this compound and a hydroperoxide (ROOH). The phosphite scavenges the hydroperoxide, resulting in its own oxidation to distearyl phosphate and the reduction of the hydroperoxide to a corresponding alcohol (ROH). vinatiorganics.com This reaction is highly effective in preventing chain scission in polymers and enhancing thermal stability.
The general mechanism can be described as follows:
(C₁₈H₃₇O)₂P(O)H + ROOH → (C₁₈H₃₇O)₂P(O)OH + ROH
This reaction transforms the phosphite into the corresponding phosphate ester. While this is often represented as a simple two-body reaction, the detailed mechanism can involve radical intermediates. rsc.org For instance, the electrochemical oxidation of dialkyl phosphites is known to generate dialkyl phosphonyl radicals. researchgate.net These radical species can then participate in subsequent reactions. researchgate.netrsc.org
In the context of polymer stabilization, the process can be initiated by various radical species (R•, RO•, ROO•). Phosphites can react with these radicals, particularly peroxyl (ROO•) and alkoxyl (RO•) radicals. taylorandfrancis.com The reaction with a peroxyl radical can proceed as follows:
ROO• + (C₁₈H₃₇O)₂P(O)H → RO• + (C₁₈H₃₇O)₂P(O)O•
The resulting phosphoranyl radical is unstable and can undergo further reactions to form a stable phosphate.
This radical scavenging ability allows phosphites to function as secondary antioxidants. taylorandfrancis.comresearchgate.net They often work synergistically with primary antioxidants (like hindered phenols), where the primary antioxidant scavenges initial free radicals and the phosphite decomposes the resulting hydroperoxides, preventing further radical formation. vinatiorganics.com
Table 2: Products of this compound Oxidation in Antioxidant Activity
| Reactant | Oxidizing Agent | Major Products | Mechanism Role |
|---|---|---|---|
| This compound | Hydroperoxide (ROOH) | Distearyl Phosphate, Alcohol (ROH) vinatiorganics.com | Hydroperoxide decomposition, prevention of radical chain propagation. |
Role of Distearyl Phosphite in Polymer Stabilization and Degradation Modulation
Mechanism of Action as a Secondary Antioxidant
The primary function of distearyl phosphite (B83602) as a secondary antioxidant is to prevent the propagation of degradation reactions initiated by the formation of hydroperoxides.
Hydroperoxide Decomposition via Non-Radical Pathways
The general reaction can be represented as: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH
This reaction effectively transforms the phosphite into a more stable phosphate (B84403) ester.
Synergistic Effects with Co-stabilizers in Polymer Systems
The performance of distearyl phosphite as a stabilizer is significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism.
Combination with Phenolic Antioxidants
A classic synergistic combination in polymer stabilization is the use of phosphites with hindered phenolic primary antioxidants. chinaplasonline.commade-in-china.comresearchgate.netbehinpolymerco.com Primary antioxidants function by donating a hydrogen atom to terminate radical chain reactions. energiforsk.sesci-hub.se While phenolic antioxidants are effective radical scavengers, their reaction generates a phenoxyl radical, which, although stabilized, can still participate in some side reactions that may cause discoloration.
The synergy between phosphites and phenolic antioxidants arises from a complementary action:
Phenolic Antioxidant (Primary): Scavenges peroxy radicals, breaking the degradation chain.
This compound (Secondary): Decomposes the hydroperoxides formed during oxidation, preventing them from breaking down into new radicals.
This dual approach provides comprehensive protection throughout the polymer's lifecycle, from high-temperature processing to long-term service life. researchgate.net The combination is known to provide excellent protection against thermo-oxidative degradation and helps in maintaining the color stability of the polymer. behinpolymerco.com
Table 1: Synergistic Stabilization Mechanisms
| Stabilizer Type | Primary Function | Target Species |
|---|---|---|
| Phenolic Antioxidant | Radical Scavenging | Peroxy Radicals (ROO•) |
| This compound | Hydroperoxide Decomposition | Hydroperoxides (ROOH) |
Role of Acid Scavengers in Enhancing Phosphite Stability and Performance
The hydrolytic stability of phosphites is a critical factor in their performance. cnrs.fr In the presence of moisture, especially under acidic conditions, phosphites can hydrolyze to form acidic compounds, which can in turn catalyze further degradation of both the phosphite and the polymer. mdpi.com This is particularly relevant as acidic residues from polymerization catalysts (e.g., Ziegler-Natta catalysts) can be present in polymers like polyolefins. mmu.ac.uk
Acid scavengers, such as metal stearates (e.g., calcium stearate, zinc stearate) or hydrotalcites, are therefore essential co-stabilizers. sci-hub.semdpi.commmu.ac.uk They neutralize these acidic residues, thereby protecting the phosphite from hydrolysis and maintaining its effectiveness. mdpi.comgoogle.com By preventing the hydrolysis of the phosphite, acid scavengers ensure that the secondary antioxidant is available to perform its primary function of decomposing hydroperoxides. The presence of a base, such as pyridine (B92270), has been shown to have a retarding effect on the rate of phosphite hydrolysis. cnrs.fr The combination of phosphites and acid scavengers can create a more stable system, crucial for both processing stability and long-term applications. mdpi.com
Influence on Polymer Hydrolytic Degradation Kinetics
While this compound is a crucial stabilizer against oxidative degradation, its impact on the hydrolytic degradation of certain polymers, such as polyesters like polylactic acid (PLA), is more complex. The hydrolysis of the phosphite itself can produce acidic byproducts. mdpi.com These acidic species can then act as catalysts for the hydrolytic chain scission of the polyester (B1180765), accelerating its degradation. researchgate.netnih.govresearchgate.net
The rate of this accelerated degradation is linked to the hydrolytic instability of the specific phosphite used. nih.gov For instance, in studies on PLA, the addition of certain phosphites led to a significant reduction in the polymer's molecular weight after storage in water, indicating accelerated hydrolysis. researchgate.netsbti.com.br The degradation process of such polymers often involves the random hydrolytic splitting of ester bonds, a process that is sensitive to pH. sbti.com.brport.ac.uk Therefore, while beneficial for thermal-oxidative stability, the use of phosphites in polymers susceptible to hydrolysis requires careful consideration of the formulation to control and moderate these effects, often through the inclusion of acid scavengers. mdpi.com
Acceleration of Polymer Hydrolysis by Phosphitic Structures
While phosphites are employed as stabilizers, their own hydrolysis can sometimes lead to the accelerated degradation of the polymer matrix. The hydrolysis of phosphites can produce acidic byproducts. nih.gov These acidic species can then act as catalysts for the hydrolytic degradation of polymers like polylactide (PLA), a type of polyester. nih.govmdpi.com
The general mechanism involves the breakdown of the phosphite in the presence of moisture, which is often exacerbated by the acidic conditions that can develop during polymer degradation. researchgate.net This autocatalytic cycle, where the degradation products of the stabilizer accelerate the degradation of the polymer, is a significant consideration in the formulation of stabilized polymer systems. researchgate.net Studies have shown that the addition of phosphites to PLA can lead to a significant increase in the melt volume rate (MVR), an indicator of polymer degradation, especially at elevated temperatures. mdpi.com For instance, after four days of storage in water at 58°C, a PLA sample with a phosphite additive showed a 57.7% lower number average molecular weight compared to a 31.3% reduction in the control sample. nih.gov
Correlation Between Phosphite Hydrolytic Stability and Polymer Degradation
Research has demonstrated a direct correlation between the hydrolytic instability of phosphites and the rate of polymer degradation. nih.gov For example, in studies on PLA, stearyl-substituted pentaerythritol (B129877) diphosphite, which is more susceptible to hydrolysis, resulted in faster polymer degradation compared to more hydrolytically stable aromatic-substituted phosphites. nih.gov The steric hindrance around the phosphorus-oxygen-carbon (P-O-R) bonds in the phosphite molecule is a key determinant of its hydrolytic stability. nih.gov Bulky substituent groups can shield the phosphorus atom from attack by water molecules, thus enhancing stability. life-trialkyl.eu
The following table illustrates the relationship between phosphite structure, its hydrolytic stability, and the resulting polymer degradation, as indicated by changes in molecular weight.
| Phosphite Type | Hydrolytic Stability | Impact on PLA Degradation (at 58°C) |
| Stearyl-substituted pentaerythritol diphosphite (P1) | Lower | Fastest degradation rate |
| Bis(2,4-di-tert-butylphenyl)-substituted phosphite (P2) | Intermediate | Intermediate degradation rate |
| Highly aromatic-substituted phosphite (P3) | Higher | Slower degradation rate |
This table is based on findings that show a correlation between the hydrolytic instability of phosphites and the kinetics of accelerated degradation behavior in polymers like PLA. nih.govmdpi.com
Structure-Performance Relationships in Polymer Stabilization
The effectiveness of phosphite antioxidants, including this compound, is not uniform and is highly dependent on their molecular structure. This structure dictates their antioxidant efficiency and their ability to preserve the physical properties of the polymer, such as molecular weight.
Impact of Phosphite Structure on Antioxidant Efficiency
The primary role of phosphite antioxidants is to decompose hydroperoxides, which are unstable intermediates formed during the oxidative degradation of polymers. By converting these hydroperoxides into non-radical, stable products, phosphites prevent the propagation of the oxidative chain reactions that lead to polymer degradation. vinatiorganics.com
The efficiency of this process is influenced by the chemical structure of the phosphite. researchgate.netvut.cz Key structural features that affect antioxidant performance include:
Steric Hindrance: Bulky groups attached to the phosphorus atom can influence the reactivity of the phosphite. While significant steric hindrance can enhance hydrolytic stability, it may also modulate its antioxidant activity. life-trialkyl.eu
Electronic Effects: The nature of the organic groups (alkyl or aryl) bonded to the phosphite can alter the electron density on the phosphorus atom, thereby affecting its ability to react with hydroperoxides. researchgate.net
Molecular Weight: Higher molecular weight phosphites tend to have lower volatility and better migration resistance, which is advantageous for long-term thermal stability. partinchem.com
Combinations of phosphites with primary antioxidants, such as hindered phenols, often exhibit a synergistic effect, providing enhanced protection against both processing-induced and long-term thermal degradation. vinatiorganics.comamfine.com
Molecular Weight Retention in Stabilized Polymer Systems
A crucial measure of a stabilizer's effectiveness is its ability to maintain the molecular weight of the polymer during processing and use. google.com Polymer degradation, characterized by chain scission, leads to a reduction in molecular weight, which in turn adversely affects the mechanical properties of the material, such as tensile strength and impact resistance. google.comresearchgate.net
The addition of effective phosphite stabilizers helps to minimize this molecular weight loss. nih.gov By preventing oxidative degradation, these additives preserve the integrity of the polymer chains. The retention of molecular weight in a stabilized polymer system is often evaluated using techniques like size-exclusion chromatography (SEC). nih.govmdpi.com
The table below presents data on the retention of number and weight average molecular mass for polylactide (PLA) after being stored in deionized water at 58°C for 96 hours, illustrating the impact of different phosphite stabilizers.
| Sample | Mn Retention (%) | Mw Retention (%) |
| Neat PLA | 68.7 | 78.4 |
| PLA + Phosphite P1 | 42.3 | 57.7 |
| PLA + Phosphite P2 | 68.3 | 77.2 |
| PLA + Phosphite P3 | 70.1 | 79.5 |
Data derived from studies on the controlled hydrolysis of PLA, highlighting the varying effects of different phosphite structures on molecular weight retention. nih.gov
Thermal Aging and Stabilization Strategies in Polymeric Matrices
Polymers are susceptible to degradation at the high temperatures encountered during processing and in many end-use applications. specialchem.com Thermal stabilizers, including phosphites like this compound, are essential for mitigating this degradation. mdpi.comspecialchem.com
Protection During High-Temperature Processing
The melt processing of polymers, such as extrusion and injection molding, occurs at elevated temperatures where the polymer is in a molten state. google.com These conditions make the polymer highly vulnerable to thermo-oxidative degradation, which can lead to undesirable changes in melt viscosity and discoloration. amfine.com
Phosphite process stabilizers are particularly effective at these high temperatures. amfine.comgoogle.com They function as secondary antioxidants, decomposing hydroperoxides that are formed during the initial stages of oxidation. specialchem.com This action prevents the propagation of degradation reactions, thereby preserving the polymer's molecular structure and physical properties. The use of phosphites can lead to improved melt flow stability and reduced color formation in the final product. amfine.combehinpolymerco.com High-performance phosphites are designed to have low volatility and excellent heat resistance, making them suitable for demanding processing conditions. partinchem.com
Long-Term Thermal Stability in Solid Polymer Matrices
This compound, functioning as a secondary antioxidant, plays a significant role in the long-term thermal stabilization of solid polymer matrices. While its primary and most effective role is the protection of the polymer during high-temperature melt processing, its contribution extends into the service life of the final plastic article, where it helps to maintain physical properties and appearance over extended periods of exposure to heat. tappi.orgvut.czspecialchem.com The mechanism of protection in the solid phase continues to be the decomposition of hydroperoxides, which are key intermediates in the auto-oxidative degradation cycle of polymers. tappi.org These hydroperoxides can be slowly generated over time by exposure to heat and oxygen, and if left unchecked, their decomposition into reactive radicals would accelerate polymer degradation, leading to embrittlement, discoloration, and loss of mechanical strength.
The evaluation of long-term thermal stability is conducted through accelerated aging protocols, most commonly oven aging at elevated temperatures (e.g., 100°C to 150°C) for hundreds or thousands of hours. vut.czscielo.brmdpi.com During these tests, key physical and aesthetic properties of the polymer are monitored.
Detailed Research Findings
Research into stabilizer packages has demonstrated that the ratio of primary to secondary antioxidants can be optimized differently for processing stability versus long-term thermal stability. Studies on polyolefins using thioesters, another class of hydroperoxide decomposers, found that while a high ratio of phenolic antioxidant to thioester was optimal for processing, a high ratio of thioester to phenol (B47542) (e.g., 80:20) provided the best long-term heat aging performance. researchgate.net This highlights the critical role of the secondary antioxidant in protecting the polymer in the solid state over extended durations.
The performance of phosphite stabilizers is evident in the preservation of key polymer characteristics such as melt viscosity and color. During long-term heat exposure, an unstabilized polymer will typically exhibit a significant drop in viscosity (increase in melt flow index) due to chain scission and a notable increase in yellowness due to the formation of chromophoric degradation products. The inclusion of a phosphite, like this compound, within a stabilizer system mitigates these effects.
The following tables present representative data from studies on polyolefins, illustrating the typical effect of a phosphite-containing stabilizer system on melt flow and color stability during long-term aging simulations.
Table 1: Effect of Phosphite Stabilizer on Melt Flow Index (MFI) of Polypropylene (B1209903) After Simulated Long-Term Thermal Stress (Multiple Extrusions)
| Stabilizer System | MFI (g/10 min) at 240°C - Initial | MFI (g/10 min) at 240°C - After 3 Passes | MFI (g/10 min) at 240°C - After 5 Passes | % Change After 5 Passes |
|---|---|---|---|---|
| Unstabilized Polypropylene | 3.0 | 9.5 | 15.0 | +400% |
| Polypropylene + Phenolic AO + Phosphite | 3.1 | 3.5 | 4.2 | +35% |
This table is generated based on representative data from studies on polypropylene stabilization. scribd.com The multiple extrusion passes simulate the cumulative effect of thermal stress over the polymer's life. A stable MFI indicates better retention of molecular weight and long-term integrity.
Table 2: Effect of Phosphite Stabilizer on Yellowness Index (YI) of Polypropylene After Simulated Long-Term Thermal Stress (Multiple Extrusions)
| Stabilizer System | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 3 Passes | Yellowness Index (YI) - After 5 Passes |
|---|---|---|---|
| Unstabilized Polypropylene | -6.0 | +5.0 | +12.0 |
| Polypropylene + Phenolic AO + Phosphite | -5.5 | -4.0 | -2.5 |
This table is generated based on representative data from studies on polypropylene stabilization. scribd.com A lower, more stable Yellowness Index indicates superior color protection and resistance to thermo-oxidative degradation over the long term.
Further research confirms that the physical form and compatibility of the phosphite stabilizer are important for its long-term performance. tappi.org Poor compatibility can lead to the additive migrating to the surface of the plastic part, a phenomenon known as "blooming," which depletes the stabilizer from the bulk of the polymer matrix and renders it ineffective. Solid, high molecular weight phosphites like this compound generally exhibit good compatibility in polyolefins, contributing to their persistence and long-term efficacy.
Advanced Analytical and Spectroscopic Characterization of Distearyl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring.benchchem.comcnrs.frrotachrom.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of distearyl phosphite (B83602). rsc.org Both ¹H and ³¹P NMR provide critical information about the compound's integrity and transformation.
¹H NMR for Proton Environments.benchchem.com
Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the various proton environments within the distearyl phosphite molecule. The spectrum reveals distinct signals corresponding to the different hydrogen atoms in the stearyl chains. ceitec.cz Key signals include those for the terminal methyl (CH₃) protons, the multiple methylene (B1212753) (CH₂) groups along the fatty acid chain, and the methylene group directly attached to the phosphite oxygen (P-O-CH₂). The integration of these signals provides a quantitative measure of the protons in each environment, confirming the presence and structure of the stearyl groups. magritek.com Shifts in these signals can indicate structural changes or the presence of impurities. libretexts.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| -CH₃ (Terminal methyl) | ~ 0.8-0.9 |
| -(CH₂)n- (Methylene chain) | ~ 1.2-1.4 |
| -CH₂-CH₂-O-P | ~ 1.6-1.8 |
| -CH₂-O-P | ~ 3.8-4.2 |
Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
³¹P NMR for Phosphorus Chemical Shifts and Hydrolysis Tracking.benchchem.comcnrs.frresearchgate.netsquarespace.com
Phosphorus-31 NMR (³¹P NMR) is a highly specific and sensitive technique for analyzing phosphorus-containing compounds like this compound. oxinst.com The ³¹P nucleus has a distinct chemical shift range that is highly dependent on its oxidation state and bonding environment. trilinkbiotech.com
For this compound, a trivalent phosphorus compound (P(III)), the characteristic ³¹P chemical shift appears in a specific region of the spectrum. youtube.com However, upon hydrolysis, this compound degrades, leading to the formation of phosphorous acid and stearyl alcohol. This transformation involves a change in the phosphorus environment, which is readily detected by ³¹P NMR. cnrs.fr The appearance of new signals, particularly those corresponding to phosphorous acid or other hydrolysis intermediates, provides direct evidence of degradation. researchgate.netmdpi.com The relative intensities of the signals for the original phosphite and its hydrolysis products can be used to quantify the extent of hydrolysis over time. cnrs.frresearchgate.net
Table 2: Typical ³¹P NMR Chemical Shifts for this compound and its Hydrolysis Products
| Compound/Functional Group | Oxidation State | Typical Chemical Shift (ppm) |
|---|---|---|
| This compound | P(III) | ~130-140 |
| Phosphorous Acid | P(III) | ~3-7 |
| Phosphate (B84403) (Oxidation Product) | P(V) | ~0-5 |
Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary with solvent and pH. researchgate.net
Mass Spectrometry (MS) Techniques for Hydrolysis Product Identification and Mechanistic Investigation.researchgate.netyoutube.com
Mass spectrometry (MS) is a powerful analytical technique used to identify the products formed during the hydrolysis of this compound. By ionizing the molecules and separating them based on their mass-to-charge ratio, MS provides precise molecular weight information for the parent compound and its degradation products. nist.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for analyzing complex mixtures resulting from hydrolysis. researchgate.netnih.gov The identification of species like stearyl alcohol and various phosphoric and phosphorous acid derivatives helps in elucidating the step-by-step mechanism of the hydrolysis reaction. researchgate.net
Chromatographic Methods for Purity Assessment and Mixture Analysis.benchchem.comresearchgate.netyoutube.com
Chromatography is essential for separating the components of a mixture, allowing for the purity assessment of this compound and the analysis of reaction mixtures. rotachrom.com
Gas Chromatography (GC) for Reaction Monitoring.benchchem.com
Gas chromatography (GC) is a valuable tool for monitoring the synthesis of this compound. epo.orgepo.org By analyzing samples at different stages of the reaction, GC can track the consumption of reactants and the formation of the product. fda.gov.tw This allows for the optimization of reaction conditions to ensure complete conversion and high purity of the final product.
Liquid Chromatography (LC) for Separation of Complex Mixtures.researchgate.netyoutube.com
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is adept at separating complex mixtures containing this compound and its various degradation products. chromatographytoday.combio-rad.com Due to the different polarities and sizes of the parent phosphite, stearyl alcohol, and acidic hydrolysis products, they interact differently with the stationary phase of the LC column, leading to their separation. myadlm.orgdrawellanalytical.com This allows for the individual quantification of each component, providing a detailed picture of the sample's composition. researchgate.net
Size-Exclusion Chromatography (SEC) for Molecular Weight Analysis
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of compounds like this compound. specificpolymers.com The method separates molecules based on their hydrodynamic volume, or size in solution. shimadzu.comcytivalifesciences.com As the sample passes through a column packed with porous gel beads, larger molecules that cannot enter the pores travel a shorter path and elute first. bitesizebio.com Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. bitesizebio.com This separation by size allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. specificpolymers.com
In the analysis of phosphite stabilizers, SEC is crucial for verifying the molecular integrity of the compound and identifying any oligomeric species or degradation products. specificpolymers.comnih.gov Research findings on related pentaerythritol (B129877) phosphites demonstrate a typical methodology for this analysis. nih.gov The analysis is often performed on an integrated chromatography system, such as an Agilent 1260 system, equipped with a refractive index detector. nih.gov
Detailed research findings for the analysis of phosphite compounds are presented in the table below. nih.gov
| Parameter | Condition | Rationale |
| Columns | Agilent PLgel MIXED-C and a PLgel guard column | Provides effective separation for a range of molecular weights. nih.gov |
| Eluent | Chloroform (dried) | Serves as the mobile phase to dissolve and carry the analyte through the column. nih.gov |
| Flow Rate | 1.0 mL min⁻¹ | Ensures consistent and reproducible separation. nih.gov |
| Temperature | 35 °C | Maintains consistent solvent viscosity and polymer conformation. nih.gov |
| Calibration | Polystyrene standards | SEC is a relative technique; calibration with known standards is required to correlate elution time with molecular weight. nih.govlcms.cz |
| Detection | Refractive Index (RI) Detector | Measures the difference in refractive index between the eluent and the sample, allowing for quantification. specificpolymers.com |
By comparing the elution profile of this compound to the calibration curve, its molecular weight distribution can be accurately determined, confirming its structure and purity. bitesizebio.com
Spectrometric Approaches for Quantitative Analysis
Several spectrometric techniques are employed for the precise quantitative analysis of this compound and related organophosphorus compounds. These methods are essential for determining purity, quantifying the compound in complex matrices, and studying its degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ³¹P-NMR spectroscopy is a highly specific and powerful tool for analyzing phosphorus-containing compounds. nih.gov By using an inverse-gated proton-decoupling technique, the signal intensity becomes directly proportional to the number of phosphorus nuclei, allowing for accurate quantification. nih.gov Studies on the hydrolysis of phosphites, including Distearyl pentaerythritol diphosphite, have utilized this method to monitor the degradation of the parent compound over time. nih.gov The chemical shift (δP) for a phosphite P(OR)₃ group typically appears in the range of 125–150 ppm. nih.gov
Chromatography-Mass Spectrometry (GC-MS/LC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the separation and quantification of phosphite stabilizers. researchgate.netjournaljpri.com A validated GC-MS method for a related compound, Diethyl Phosphite, demonstrates the approach, showing excellent linearity (correlation coefficient of 0.997) and recovery (100.7-116.7%). journaljpri.com For less volatile phosphites, LC-MS is preferred. researchgate.net Atmospheric pressure photoionization (APPI) has been shown to be a sensitive ionization method for phosphites, allowing for their detection and quantification in complex mixtures. researchgate.net
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is an advanced, non-destructive technique used for both speciation and quantitative analysis of phosphorus compounds in complex matrices. rsc.org By using Linear Combination Fitting (LCF), the spectrum of an unknown sample can be modeled as a combination of known standards (e.g., pure phosphite and its oxidation product, phosphate). rsc.org This approach has been successfully used to quantify phosphite and phosphate species with a trueness in the range of 96–113%. rsc.org
The table below summarizes key findings from quantitative spectrometric studies on phosphites.
| Technique | Analyte/Matrix | Key Quantitative Findings |
| ³¹P-NMR | Distearyl pentaerythritol diphosphite | Monitored complete degradation of P-O-R bonds after 200 minutes under accelerated aging (95% humidity, 58 °C). nih.gov |
| GC-MS | Diethyl Phosphite | Method validated with a linearity range of 0.025-0.120 µg/ml and a correlation coefficient of 0.997. journaljpri.com |
| XANES with LCF | Phosphite/Phosphate in fertilizers | Achieved trueness in the range of 96–113% for the quantification of phosphorus species. rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. tu.edu.iq When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). tu.edu.iq The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for structural confirmation. libretexts.org
For this compound, the IR spectrum is characterized by absorptions corresponding to its long aliphatic stearyl chains and its core phosphite group. The most significant bands are used to confirm its identity and assess its potential oxidation.
Key functional groups and their characteristic absorption bands include:
C-H Stretching: The two long stearyl (C₁₈H₃₇) chains give rise to strong absorption bands in the 2850-3000 cm⁻¹ region, which are characteristic of sp³ C-H stretching in alkanes. libretexts.org
P-O-C Stretching: The phosphite ester group is identified by characteristic P-O-C stretching vibrations. These bands typically appear in the 950–1050 cm⁻¹ range.
P=O Stretching: The presence of a strong absorption band around 1250–1300 cm⁻¹ is indicative of the P=O functional group. This band is absent in pure this compound but appears if the compound has been oxidized to its corresponding phosphate form. Its presence is a key indicator of degradation.
The table below details the primary IR absorption bands for the characterization of this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance |
| Alkyl C-H | Stretching | 2850 - 3000 | Confirms the presence of the long stearyl chains. libretexts.org |
| Alkyl CH₂/CH₃ | Bending | 1350 - 1470 | Further confirms the aliphatic structure. libretexts.org |
| P-O-C | Stretching | 950 - 1050 | Identifies the core phosphite ester functional group. |
| P=O | Stretching | 1250 - 1300 | Indicates oxidation of the phosphite to a phosphate. |
Computational and Theoretical Investigations of Distearyl Phosphite
Density Functional Theory (DFT) Applications in Phosphite (B83602) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. mdpi.comacs.org It has been widely applied to the study of phosphite esters to elucidate their antioxidant capabilities and reaction mechanisms. nih.govresearchgate.net
Prediction of Redox Potentials and Chemical Reactivities
DFT calculations are instrumental in predicting the redox potentials of phosphite derivatives. researchgate.net These predictions are vital for understanding their efficacy as antioxidants and for designing new additives, for instance, in high-voltage Li-ion batteries. researchgate.netrsc.org The antioxidant activity of phosphites is linked to their ability to decompose hydroperoxides and scavenge radicals, thereby preventing oxidative degradation. nih.gov DFT can be used to calculate the energies involved in these reactions, providing a theoretical basis for the observed antioxidant behavior. nih.gov For example, studies have shown that the reactivity of phosphites is influenced by the nature of the substituents on the phosphorus atom. researchgate.net Computational screening based on DFT calculations of redox potentials and chemical reactivities can identify promising new phosphite-based additives. rsc.orgchemmethod.com
Geometry Optimization and Electronic Structure Analysis
Understanding the three-dimensional arrangement of atoms, or geometry, of distearyl phosphite is fundamental to comprehending its function. DFT is used to perform geometry optimization, which identifies the most stable molecular conformation by finding the minimum energy structure. acs.org
Furthermore, DFT provides a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy is related to a molecule's ability to donate electrons, a key aspect of its antioxidant function, while the LUMO energy indicates its electron-accepting capability. acs.org The distribution of these orbitals can reveal the most likely sites for chemical reactions. For instance, in phosphite esters, the HOMO is often localized on the phosphite group, indicating its role as the primary site of antioxidant activity. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior
While DFT is powerful for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a larger system, such as in a polymer matrix or at an interface. researchgate.net MD simulations track the movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. rsc.orgrsc.org
For this compound, MD simulations can reveal the flexibility of its long stearyl chains and how this flexibility affects the accessibility of the reactive phosphite headgroup. These simulations are also crucial for understanding how the molecule behaves at interfaces, for example, how it orients itself in a lubricant film, which is critical for its function as a friction-modifier. mdpi.comresearchgate.net
Prediction of Reactivity and Stability Parameters
Computational chemistry offers a powerful avenue for predicting the reactivity and stability of molecules like this compound. acs.org Quantum chemical methods, including DFT, can be used to calculate a variety of parameters that correlate with experimental observations.
Key reactivity and stability parameters that can be computationally predicted are summarized in the table below. These descriptors are invaluable for comparing the potential performance of different antioxidant compounds. acs.orgpreprints.org
| Parameter | Description | Relevance to Antioxidant Activity |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | A lower BDE for an O-H or C-H bond indicates a greater ease of donating a hydrogen atom to a radical, a key step in radical scavenging. acs.org |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A lower IP suggests a greater propensity to donate an electron to an oxidizing species, indicating a higher antioxidant capacity via the single-electron transfer mechanism. acs.org |
| Proton Affinity (PA) | The negative of the enthalpy change for the reaction of a molecule with a proton. | Relevant for the sequential proton-loss electron-transfer (SPLET) mechanism of antioxidant action. acs.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy levels correlate with a greater ability to donate electrons, thus indicating stronger antioxidant potential. acs.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy levels suggest a greater ability to accept electrons. researchgate.net |
Computational Screening for Novel Additive Candidates
The knowledge gained from theoretical studies of existing compounds like this compound provides a foundation for the in silico design and screening of new, more effective additives. rsc.orgnih.gov This computational approach allows for the rapid evaluation of large libraries of virtual molecules, identifying promising candidates for synthesis and experimental testing. ut.ac.irmdpi.com
By systematically modifying the chemical structure—for example, by changing the length or branching of the alkyl chains or altering the substituents on the phosphorus atom—researchers can explore the structure-activity relationship. ut.ac.ir This computational screening process can be guided by the reactivity and stability parameters discussed previously, aiming to optimize properties like antioxidant activity, thermal stability, and solubility in the target medium. rsc.orgchemmethod.com This rational design approach significantly accelerates the discovery and development of novel additives for a wide range of applications. rsc.orgnih.gov
Environmental Transformation and Degradation Pathways of Distearyl Phosphite
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For distearyl phosphite (B83602), the primary abiotic pathways are hydrolysis and photolysis.
Hydrolysis is a significant degradation pathway for phosphite esters like distearyl phosphite when they come into contact with water. This chemical reaction involves the cleavage of the ester bonds (P-O-R), leading to the formation of phosphorous acid and the corresponding alcohol, in this case, stearyl alcohol.
The rate of hydrolysis for phosphites is highly dependent on the pH of the aqueous environment. Generally, hydrolysis is catalyzed by both acidic and basic conditions. For many phosphite compounds, the reaction is accelerated in acidic environments. The process can be autocatalytic, as the initial hydrolysis can produce acidic byproducts that further speed up the degradation.
The table below, based on data for a comparable phosphite ester, illustrates the profound influence of pH on the rate of hydrolysis.
Table 1: Influence of pH on the Hydrolysis Half-Life of a Representative Phosphite Ester
| pH | Hydrolysis Half-Life | Reaction Rate |
|---|---|---|
| 4 | < 1 minute | Very Rapid |
| 7 | ~20 minutes | Rapid |
| 9 | ~5.1 hours | Moderate |
Data is illustrative and based on analogous phosphite compounds to demonstrate pH dependency.
Photolytic degradation, or photolysis, is the breakdown of compounds by photons from a light source, such as sunlight. This process is a key abiotic degradation route for organic compounds present on soil surfaces or in the upper layers of water bodies. Organophosphorus compounds can be degraded through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving other light-absorbing substances in the environment.
The efficiency of photodegradation is influenced by factors such as light intensity, pH, and the presence of natural substances like humic acids which can act as photosensitizers. For organophosphate pesticides, a related class of compounds, photodegradation rates have been observed to increase with rising pH. The process often involves oxidation, isomerization, and hydrolysis of the ester bonds. For example, the photocatalytic degradation of some organophosphates using a TiO2 catalyst under UV light has been shown to be highly efficient, leading to complete decomposition into less harmful inorganic ions like phosphate (B84403) (PO₄³⁻).
While specific studies on the photolysis of this compound are limited, its chemical structure suggests it would be susceptible to this degradation pathway, particularly in sunlit surface waters.
Hydrolysis in Aqueous Environments (pH Dependence)
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation, mediated by microorganisms, is a primary mechanism for the breakdown and detoxification of many organic pollutants in the environment. The soil, being a rich habitat of microbial diversity, plays a crucial role in the transformation of organophosphorus compounds.
Phosphite (PO₃³⁻), which can be formed from the hydrolysis of this compound, can be utilized by various soil microorganisms. The microbial oxidation of phosphite to phosphate (PO₄³⁻) is a well-documented process. This transformation can occur through two main pathways:
Assimilatory Phosphite Oxidation (APO): Microorganisms oxidize phosphite to phosphate for use as a phosphorus nutrient source.
Dissimilatory Phosphite Oxidation (DPO): Certain chemolithotrophic bacteria use phosphite as an electron donor for energy production, coupling its oxidation to processes like CO₂ reduction or sulfate (B86663) reduction. This is considered the principal mechanism for converting phosphite to phosphate at biologically relevant timescales, as abiotic oxidation is very slow.
Several species of bacteria, including Pseudomonas, Bacillus, and even Escherichia coli, as well as fungi and actinomycetes, are capable of oxidizing phosphite. The key enzyme often involved in this process is phosphite dehydrogenase. The rate of microbial oxidation in soil can be slow, with some studies reporting half-lives of several weeks, and is influenced by the presence of phosphate, which microbes will preferentially use.
Mobility and Fate in Soil and Water Systems
The mobility and ultimate fate of this compound in the environment are determined by its physical and chemical properties, which influence its tendency to adsorb to solids or to volatilize into the atmosphere.
The mobility of a chemical in soil is largely governed by its adsorption to soil particles and organic matter. This property is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that a substance is likely to be strongly adsorbed to soil and organic matter, making it less mobile, whereas a low value suggests high mobility.
This compound is a large, hydrophobic molecule with a high estimated octanol-water partition coefficient (XLogP3 of 16.44). Such high hydrophobicity strongly suggests that it will have a very high affinity for the organic fraction of soil and sediment, leading to a high Koc value. Consequently, this compound is expected to be strongly adsorbed and exhibit very low mobility in soil. This means it is unlikely to leach significantly into groundwater. Instead, it will tend to remain in the upper soil layers where it can undergo degradation processes.
Volatilization is the process by which a substance evaporates from a surface, such as soil or water, into the air. This tendency is primarily governed by a compound's vapor pressure and its Henry's Law constant.
This compound is characterized as a high molecular weight compound with very low volatility. Its estimated vapor pressure is extremely low, at 8 x 10⁻¹⁷ mm Hg at 25°C. A low vapor pressure indicates a minimal tendency to transition into the gas phase. This property, combined with its strong adsorption to soil, means that volatilization is not an environmentally significant fate process for this compound. It is expected to remain in the soil or water phase rather than partitioning into the atmosphere.
Runoff and Leaching into Water Bodies
The potential for chemical substances to contaminate water bodies through runoff and leaching is a critical aspect of their environmental risk assessment. These transport pathways are governed by a combination of the chemical's intrinsic properties and environmental factors such as soil type, rainfall intensity, and agricultural practices. mdpi.comwur.nlresearchgate.net
This compound's mobility in the environment is primarily influenced by its low water solubility and hydrophobic nature, conferred by the two long stearyl (C18) alkyl chains. Generally, substances with low water solubility and high hydrophobicity tend to have a strong affinity for soil organic matter and particles. researchgate.netau.dk This strong sorption to soil limits the extent of vertical movement through the soil profile, a process known as leaching. researchgate.netau.dk Studies on other organophosphorus compounds and hydrophobic chemicals confirm that high sorption capacity reduces the risk of groundwater contamination via leaching. researchgate.netau.dk
However, the same properties that limit leaching can contribute to transport via surface runoff. During rainfall events, particularly intense ones, soil particles to which this compound is adsorbed can be dislodged and carried away by overland flow. mdpi.comresearchgate.net This process, known as soil erosion, is a major pathway for phosphorus loss from agricultural land into adjacent surface water systems. wur.nlresearchgate.net The dominant form of phosphorus loss in surface runoff from agricultural land is often particulate phosphorus, which includes compounds adsorbed to soil particles. researchgate.net
While phosphite (Phi), the core chemical structure, has been shown in studies on phosphite-based fertilizers to be more mobile and prone to leaching than phosphate (Pi) due to weaker binding to soil components, the long alkyl chains of this compound drastically alter this behavior. mdpi.com The leaching potential of phosphite fertilizers is a concern in sandy soils with low sorption capacities, but the high hydrophobicity of this compound makes its behavior distinct from these more soluble phosphite salts. mdpi.comworldnewsnaturalsciences.com Therefore, while direct leaching of the intact this compound molecule into groundwater is expected to be minimal, its transport into surface waters via runoff of soil and sediment to which it is bound is the more significant pathway. wur.nlresearchgate.net
Formation and Persistence of Transformation Products and Metabolites
Once released into the environment, chemical compounds can be broken down into new substances known as transformation products or metabolites through various biotic and abiotic processes. researchgate.netbiotecnologiebt.itup.pt These products may have different properties—including mobility, toxicity, and persistence—than the parent compound. researchgate.netnih.govmdpi.com For this compound, the primary degradation pathways are hydrolysis and oxidation.
Abiotic degradation, particularly hydrolysis, plays a decisive role as a potential precursor to biotic degradation. mdpi.com Hydrolysis of the ester bonds in this compound, a reaction that can be influenced by environmental pH and temperature, would cleave the molecule. up.pt This process results in the formation of stearyl alcohol (also known as 1-octadecanol) and phosphorous acid. nih.goveuropa.eu
Oxidation is another key transformation pathway for phosphite esters. this compound can be oxidized to its phosphate analogue, distearyl phosphate. This transformation can occur through reaction with oxygen or other oxidizing agents in the environment.
The persistence of these transformation products varies:
Stearyl Alcohol: As a long-chain fatty alcohol, stearyl alcohol is readily biodegradable in the environment.
Phosphorous Acid: This inorganic compound can be utilized by certain microorganisms or may be chemically oxidized to phosphoric acid (phosphate), which is a ubiquitous nutrient in the environment. mit.edu
Distearyl Phosphate: Phosphate esters like distearyl phosphate are generally more resistant to hydrolysis and oxidation than their phosphite counterparts, suggesting a higher potential for persistence in the environment.
The formation of these products means that a complete environmental assessment must consider their fate and potential effects, as some transformation products can be more persistent or mobile than the original molecule. researchgate.netnih.gov
Table 1: Key Transformation Products of this compound and Their Environmental Fate
| Transformation Product | Parent Compound | Formation Pathway | Anticipated Environmental Persistence | Supporting Rationale |
|---|---|---|---|---|
| Stearyl Alcohol | This compound | Hydrolysis | Low | Fatty alcohols are generally biodegradable. |
| Phosphorous Acid | This compound | Hydrolysis | Low to Moderate | Can be oxidized to phosphate or used by specific microbes. mit.edu |
| Distearyl phosphate | This compound | Oxidation | Moderate to High | Phosphate esters are typically more hydrolytically stable than phosphite esters. |
Environmental Fate Modeling for Predictive Analysis
To predict the environmental distribution and persistence of chemicals like this compound, scientists use a variety of mathematical models known as environmental fate models. usask.caulisboa.pt These models are essential tools for risk assessment, especially when empirical data is limited. lu.se They work by using a substance's physicochemical properties to estimate its behavior and movement between different environmental compartments: air, water, soil, and sediment. ulisboa.pt
Several types of models are used for this purpose:
Quantitative Structure-Activity Relationship (QSAR) Models: These models, often available in software suites like EPI Suite™, predict a chemical's properties and environmental fate based on its molecular structure. lu.se For this compound, inputs would include its structure, molecular weight, and functional groups. The model would then estimate properties like log Kow (octanol-water partition coefficient), water solubility, and vapor pressure, which are then used to predict biodegradation half-lives and partitioning behavior.
Fugacity Models: Developed in the 1980s, fugacity models describe a chemical's "escaping tendency" from one environmental phase to another. ulisboa.pt These models are divided into different levels of complexity (Levels I, II, III) to predict how a chemical will partition among environmental compartments at equilibrium and in a non-equilibrium state, including transport and transformation processes. ulisboa.pt A Level III model, for example, could simulate the fate of this compound released to soil, predicting its concentration in air, water, and sediment over time. ulisboa.pt
Table 2: Input Parameters and Outputs of Environmental Fate Models for this compound
| Category | Description | Examples for this compound |
|---|---|---|
| Model Input Parameters | Physicochemical Properties | Molecular Weight, Water Solubility (low), Vapour Pressure, Octanol-Water Partition Coefficient (Log Kow; high). ulisboa.pt |
| Degradation Rates | Abiotic hydrolysis rate, Photodegradation rate, Biodegradation half-life in water, soil, and sediment. biotecnologiebt.it | |
| Environmental Characteristics | Properties of the receiving environment, such as soil organic carbon content, water body depth, and temperature. ulisboa.pt | |
| Emission Rates | The amount and location of the chemical's release into the environment. | |
| Model Outputs | Environmental Concentrations | Predicted concentrations in various media (air, water, soil, sediment, biota). ulisboa.pt |
| Persistence | Overall environmental half-life (persistence). | |
| Distribution | The percentage of the chemical that partitions into each environmental compartment. europa.eu |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for distearyl pentaerythritol diphosphite, and how can purity be ensured?
- Distearyl pentaerythritol diphosphite is synthesized via a one-step ester exchange reaction using triphenyl phosphite, octadecyl alcohol, and pentaerythritol with an organic tin catalyst. This solvent-free method achieves >98% yield and operates at lower temperatures compared to traditional methods .
- Methodology : Purity is confirmed through elemental analysis (C, H, P content) and infrared spectroscopy (IR) to identify characteristic P-O-C and P=O bonds .
Q. How is distearyl phosphite characterized structurally, and what analytical techniques are critical for validation?
- Key techniques :
- Elemental analysis : Validates stoichiometric ratios of C, H, and P .
- IR spectroscopy : Identifies functional groups (e.g., P-O-C at 950–1050 cm⁻¹ and P=O at 1250–1300 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability by measuring decomposition temperatures under nitrogen/oxygen atmospheres .
Q. What are the primary functional roles of this compound in polymer science?
- It acts as a non-discoloring antioxidant and heat stabilizer in polyolefins, ABS, and polycarbonates. Its phosphite groups scavenge hydroperoxides, preventing chain degradation .
- Synergistic effects : Enhances performance when combined with hindered phenol antioxidants (e.g., AO-3 or AO-4) via radical scavenging and hydroperoxide decomposition .
Advanced Research Questions
Q. How can computational screening (e.g., DFT) predict the efficacy of this compound derivatives as solid-electrolyte interphase (SEI) additives in high-voltage Li-ion batteries?
- Protocol : Density Functional Theory (DFT) calculates adsorption energies on cathode surfaces (e.g., LiNi₀.₅Mn₁.₅O₄), oxidation potentials, and reduction stability. For example, distearyl pentaerythritol diphosphite shows strong adsorption (-2.1 eV) and high oxidation resistance (>4.5 V vs. Li/Li⁺), making it suitable for CEI formation .
- Validation : Experimental follow-up includes electrochemical impedance spectroscopy (EIS) to measure interfacial resistance and XPS to analyze CEI composition .
Q. What experimental designs are required to analyze the reaction mechanisms of this compound in radical scavenging or hydrolysis pathways?
- Radical scavenging : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect and quantify radical intermediates during polymer oxidation .
- Hydrolysis studies : Conduct kinetic experiments in aqueous/organic biphasic systems, monitoring pH changes and using ³¹P NMR to track phosphite-to-phosphate conversion .
Q. How does the alkyl chain length (e.g., stearyl vs. tert-butyl) in phosphite derivatives influence thermal stability and compatibility with polymer matrices?
- Thermal stability : Long alkyl chains (e.g., stearyl) increase melting points (>80°C) and reduce volatility, enhancing processing stability. TGA shows 5% weight loss at 280°C under nitrogen .
- Compatibility : Differential scanning calorimetry (DSC) reveals that stearyl chains improve miscibility with non-polar polymers (e.g., polyethylene), reducing phase separation .
Q. What multivariate statistical approaches can resolve contradictions in data on phosphite efficacy under varying environmental stressors (e.g., UV, humidity)?
- Design : Use a factorial experimental design to test phosphite concentration, humidity, and UV intensity. Apply MANOVA to assess interactions between variables (e.g., carbonyl index vs. yellowness index) .
- Case study : Canonical discriminant analysis identified potassium phosphite’s role in mitigating water stress in plants, a method adaptable to polymer degradation studies .
Key Research Gaps and Recommendations
- Mechanistic studies : Use isotope-labeled phosphites (e.g., ¹⁸O) to trace oxygen transfer pathways during antioxidant action .
- High-throughput screening : Expand DFT databases to include phosphite interactions with emerging cathode materials (e.g., Li-rich layered oxides) .
- Environmental impact : Assess biodegradation products using LC-MS to identify potential ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
